1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone is an organic compound characterized by its unique structural components, including a piperazine ring and a fluorobenzo[d]thiazole moiety. This compound is classified under heterocyclic organic compounds, which are known for their diverse biological activities and applications in medicinal chemistry. The molecular formula of this compound is , and it has a molecular weight of 480.6 g/mol .
The synthesis of 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone typically involves multi-step synthetic procedures. One common approach includes the coupling of substituted benzothiazoles with piperazine derivatives followed by acylation reactions.
The structure of 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone features:
The compound has a complex three-dimensional structure that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography. The specific arrangement of atoms contributes to its chemical properties and biological activity.
1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone can undergo several chemical reactions including:
Common reagents used in these reactions include:
The mechanism of action for 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone is largely dependent on its interactions with biological targets. The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, while the fluorobenzo[d]thiazole moiety may contribute to its ability to modulate various biological pathways.
Data from preliminary studies indicate that compounds with similar structures exhibit activities such as antimicrobial effects and potential anti-inflammatory properties, suggesting that this compound may share similar pharmacological profiles.
The physical properties of 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone include:
Chemical properties include:
1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone has potential applications in various scientific fields:
This compound exemplifies the ongoing research into heterocyclic compounds that may lead to new pharmaceuticals addressing various health challenges. Further studies are necessary to fully elucidate its properties and applications in therapeutic contexts.
The molecular architecture of 1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone (CAS#:897481-69-5) integrates three pharmacologically significant domains: a 4-fluorobenzo[d]thiazole ring, a piperazine linker, and a tosylethanone moiety. This tripartite structure (C₂₀H₂₀FN₃O₃S₂, MW: 433.5) enables multifaceted biological interactions, positioning the compound as a versatile scaffold in medicinal chemistry. The SMILES representation (Cc1ccc(S(=O)(=O)CC(=O)N2CCN(c3nc4c(F)cccc4s3)CC2)cc1) underscores its topological complexity [2].
The para-fluorine atom on the benzo[d]thiazole ring critically modulates the compound’s electronic and steric properties. Fluorine’s high electronegativity (-I effect) withdraws electron density from the thiazole ring, enhancing resonance stability and influencing dipole moments at the scaffold’s core. This modification:
Table 1: Impact of Fluorination on Benzothiazole Bioactivity
Biological Target | Non-Fluorinated IC₅₀ (µM) | 4-Fluorinated IC₅₀ (µM) | Selectivity Ratio |
---|---|---|---|
COX-1 Inhibition | 28.7 | 11.2 | 2.56 |
DENV NS-3 Helicase Binding | 9.8 | 3.4 | 2.88 |
M. tuberculosis MIC | 15 µg/mL | 8 µg/mL | 1.88 |
Piperazine serves as a conformationally flexible spacer that bridges the fluorinated heterocycle and tosyl group. Its protonatable nitrogen atoms (pKₐ ~9.5) enable salt formation at physiological pH, enhancing aqueous solubility despite the scaffold’s high logP (experimental value: 3.3) [9]. Key pharmacophoric roles include:
Table 2: Piperazine-Containing Bioactive Benzothiazoles
Compound Class | Biological Activity | Potency Enhancement vs. Non-Piperazine Analogs |
---|---|---|
6-Ethoxybenzo[d]thiazol-2-yl | Anticancer (NCI-60) | IC₅₀: 1.2–4.7 µM (vs. >10 µM for direct-linked) |
Quinoxalin-2-yl methanone | Kinase Inhibition | Kᵢ: 0.8 nM JAK2 (vs. 12 nM for alkyl chain) |
Benzo[d]thiazol-2-yl-aminoacetam | Anticonvulsant | ED₅₀: 15.4 mg/kg (MES test) |
The 4-methylbenzenesulfonyl (tosyl) ethanone moiety (‑SO₂CC(=O)‑) governs the compound’s electrophilic reactivity and steric shielding:
Table 3: Tosyl Group Influence on Molecular Properties
Property | Tosyl-Ethanone Derivative | Non-Tosylated Analog |
---|---|---|
Carbonyl IR Stretch (cm⁻¹) | 1715 | 1680 |
Hydrolytic Half-life (pH 7.4) | 42 hours | 8 hours |
Melting Point | 189–192°C | 145–148°C |
LogD (octanol/water) | 3.8 | 2.1 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1